molecular formula C10H15N5O B6533176 6-butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1070807-01-0

6-butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533176
CAS No.: 1070807-01-0
M. Wt: 221.26 g/mol
InChI Key: KQJKFVTVVLVOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the 3-aryl/alkyl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (MADTP) class of compounds, which are potent inhibitors of Chikungunya virus (CHIKV) replication targeting the viral nsP1 protein . The nsP1 enzyme is critical for viral RNA capping, making it a key therapeutic target. Structurally, this compound features a triazolopyrimidinone core with an ethyl group at position 3 and a butyl chain at position 6 (Fig. 1). These substituents modulate antiviral activity, solubility, and resistance profiles compared to other derivatives in the series .

Properties

IUPAC Name

6-butyl-3-ethyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-3-5-6-14-7-11-9-8(10(14)16)12-13-15(9)4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJKFVTVVLVOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)N=NN2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted hydrazine with a suitable nitrile or amidine, followed by cyclization to form the triazolopyrimidine core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

6-butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

6-butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The pathways involved can vary depending on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The antiviral activity, resistance mechanisms, and physicochemical properties of 6-butyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one are influenced by its substitution pattern. Below is a detailed comparison with structurally related compounds:

Structural Analogues and Antiviral Activity

Compound Name Substituents (Positions) Antiviral Activity (CHIKV) Key Findings References
6-Butyl-3-ethyl-... 3-ethyl, 6-butyl Not explicitly reported Likely retains nsP1 targeting; resistance mutations (P34S, T246A) apply .
MADTP-314 (prototype) 3-aryl (meta-substituted) EC₅₀: ~0.5 µM First-in-class nsP1 inhibitor; resistance via P34S/T246A mutations .
3-Methyl-3H... (CAS 20420-86-4) 3-methyl Activity >4 µg/mL Lower potency vs. MADTP-314; pKa 8.02 suggests moderate solubility .
3-Benzyl-3H... (CAS 21324-31-2) 3-benzyl Not reported Bulkier substituent may reduce cell permeability or target binding .
6-Butyl-5-(4-methoxy-phen-oxy)-3-phenyl 3-phenyl, 5-phenoxy, 6-butyl Not reported Phenoxy at position 5 may enhance steric hindrance, altering activity .

Structure-Activity Relationships (SAR)

  • Core Structure: The triazolopyrimidinone scaffold is essential for nsP1 binding and antiviral activity .
  • Position 3 : Aryl or alkyl groups are tolerated, but meta-substituted aryl groups (e.g., MADTP-314) optimize activity. Ethyl (target compound) may balance lipophilicity and steric effects .
  • Position 6 : Butyl chains (target compound) may improve membrane permeability compared to shorter alkyl groups .

Resistance Profiles

  • The P34S and T246A mutations in CHIKV nsP1 confer resistance to MADTP compounds, including the target compound .
  • Bulkier substituents (e.g., benzyl) may evade resistance by altering binding interactions, but this remains unconfirmed .

Physicochemical Properties

Property 6-Butyl-3-ethyl-... 3-Methyl-3H... (CAS 20420-86-4) MADTP-314
Molecular Formula C₉H₁₃N₅O C₅H₅N₅O C₁₄H₁₂N₅O
Molar Mass (g/mol) 207.24 151.13 266.28
Predicted pKa ~8.5 (estimated) 8.02 ~7.9
LogP (lipophilicity) Higher (butyl chain) Moderate High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.